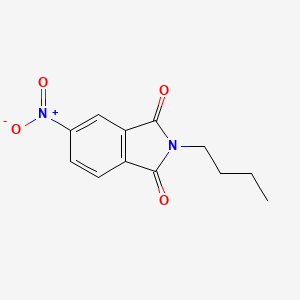
H-Trp-gly-gly-OH
Übersicht
Beschreibung
H-Trp-gly-gly-OH is a tripeptide . It was found in the human pituitary gland and its opioid-like effects in vivo were studied in mice .
Synthesis Analysis
The synthesis of a peptide from its component amino acids requires overcoming two obstacles. The first is statistical in nature, and the second arises from the fact that carboxyl acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .Molecular Structure Analysis
H-Trp-gly-gly-OH has a molecular formula of C15H18N4O4 . It contains a total of 42 bonds; 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group .Chemical Reactions Analysis
The reactivity of H-Trp-gly-gly-OH towards peroxyl radicals should be strongly affected by its inclusion in peptides and proteins .Physical And Chemical Properties Analysis
H-Trp-gly-gly-OH has a molecular weight of 318.33 . It is a solid substance that should be stored at 4° C . It has a density of 1.397g/cm3 and a boiling point of 787.9ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Circular Dichroism Studies
H-Trp-gly-gly-OH and related peptides have been studied for their circular dichroic properties in water and trifluoroethanol solutions. These studies help in understanding the conformational properties of these peptides, including how the position of aromatic residues affects their dichroic signals. The findings suggest that the presence of adjacent aromatic residues in these peptides can influence the conformational equilibrium and chiroptical properties, hinting at potential applications in understanding peptide structure and function (Rizzo et al., 1977).
Fluorescence Properties
The fluorescence properties of co-oligopeptides containing glycine, phenylalanine, and tryptophan have been explored. These studies reveal how pH influences the quantum yield and emission maximum in various peptides, including H-Trp-gly-gly-OH. Understanding the fluorescence properties of these peptides can be crucial in biochemical and biophysical research, particularly in protein and peptide analysis (Wiget & Luisi, 1978).
Conformation-dependent Reactions
Research on the conformation-dependent reactions of glycine and alanine residues in relation to hydroxyl radical interactions provides insights into the unfolding of amino acid residues. This is particularly relevant in understanding peptide and protein misfolding diseases, such as Alzheimer's. Such studies can pave the way for better understanding the molecular mechanisms underlying these diseases (Owen et al., 2012).
pH-Dependent Conformational Changes
Investigations into the effect of pH on the conformation of peptides containing tryptophan residues, like H-Trp-gly-gly-OH, have shown conformational changes under different pH conditions. These studies contribute to our understanding of peptide behavior in various environments, which is crucial in fields like drug design and protein engineering (Rizzo & Luisi, 1977).
Gas Phase Fragmentation Studies
Fragmentation studies of tryptophan in the gas phase provide insights into the molecular processes occurring during radiation interaction with living systems. Understanding the decomposition pathways of peptides like H-Trp-gly-gly-OH under low-energy electron attachment can inform research in radiation biology and therapy (Abdoul-Carime et al., 2005).
Synthesis and Modeling Studies
Research into the synthesis of peptide templates related to H-Trp-gly-gly-OH and their conformational features through X-ray crystallography and modeling studies aids in the development of new compounds with specific structural properties. This is key in pharmaceuticals and materials science (Esser et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
H-Trp-gly-gly-OH is a tripeptide
Mode of Action
Peptides generally exert their effects by binding to their target receptors or enzymes, triggering a series of biochemical reactions within the cell .
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
They can be metabolized by various enzymes and excreted through the kidneys .
Result of Action
Peptides can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of H-Trp-gly-gly-OH can be influenced by various environmental factors. These can include the pH and enzymatic environment of the gastrointestinal tract (if orally administered), the presence of other substances that may interact with the peptide, and the specific physiological conditions of the individual .
Eigenschaften
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-11(15(23)19-7-13(20)18-8-14(21)22)5-9-6-17-12-4-2-1-3-10(9)12/h1-4,6,11,17H,5,7-8,16H2,(H,18,20)(H,19,23)(H,21,22)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTHMUDOKPQBOT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426570 | |
| Record name | L-Tryptophylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23067-32-5 | |
| Record name | L-Tryptophylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















